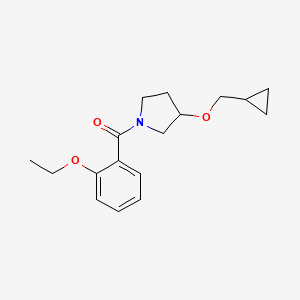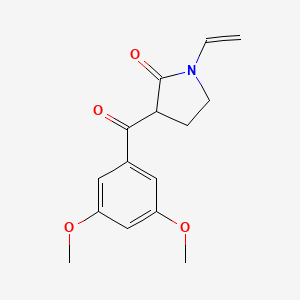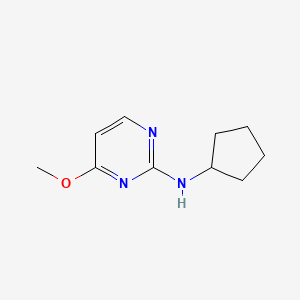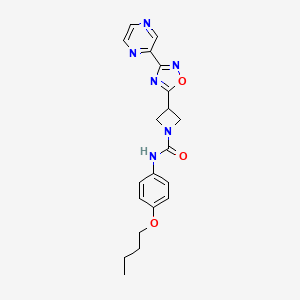
(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(2-ethoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(2-ethoxyphenyl)methanone , often referred to as CPMP , is a synthetic compound with a complex structure. It combines a pyrrolidine ring, an ethoxyphenyl group, and a cyclopropylmethoxy moiety. CPMP belongs to the class of nitrogen-containing heterocycles, which have gained significant attention in drug discovery due to their diverse pharmacological properties .
Synthesis Analysis
The synthesis of CPMP involves intricate steps, and various strategies have been explored. Researchers have constructed the pyrrolidine ring either from cyclic or acyclic precursors. Additionally, functionalization of preformed pyrrolidine rings, such as proline derivatives, has been investigated. The stereochemistry of carbons within the pyrrolidine ring significantly impacts the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to varying binding modes with enantioselective proteins .
Chemical Reactions Analysis
CPMP’s reactivity and chemical transformations depend on its functional groups. Researchers have investigated reactions involving CPMP, including its interaction with (hetero)aromatic C-nucleophiles. These reactions yield derivatives such as 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines. Spectroscopic methods (IR, 1H NMR, 13C NMR) and X-ray structural analysis confirm the structures of these products .
Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structure Analysis
Research on compounds with structural similarities to (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(2-ethoxyphenyl)methanone has focused on their synthesis and characterization. For instance, the analysis of the crystal and molecular structure of related compounds has been conducted to understand their physical and chemical properties better. Such studies are foundational for applications in materials science, drug design, and understanding the substance's interaction at the molecular level (Lakshminarayana et al., 2009).
Antitumor Agents
Compounds with structural elements similar to (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(2-ethoxyphenyl)methanone have been explored for their potential as antitumor agents. Research into thienopyridine and benzofuran derivatives has shown that variations in molecular structure can influence biological activity against tumorigenic cell lines, highlighting the importance of structural studies in the development of new therapeutic agents (Hayakawa et al., 2004).
Antimicrobial Applications
The synthesis and characterization of organotin(IV) complexes derived from compounds structurally related to (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(2-ethoxyphenyl)methanone have demonstrated promising antimicrobial activities. These studies suggest potential applications in developing new antimicrobial agents, with specific organotin(IV) derivatives showing enhanced activity against a range of bacterial and fungal pathogens (Singh et al., 2016).
Synthesis of Pyrrolidines
Research into the stereospecific synthesis of pyrrolidines, which shares a functional group with (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(2-ethoxyphenyl)methanone, has been conducted to develop novel synthetic routes. These studies provide insights into how different configurations of pyrrolidines can be achieved, offering valuable knowledge for the synthesis of complex organic compounds with potential applications in pharmaceuticals and agrochemicals (Oliveira Udry et al., 2014).
Bioisostere Development
The development of bioisosteres, compounds that mimic the biological effects of another compound while differing in structure, is another area of interest. For example, studies on derivatives similar to (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(2-ethoxyphenyl)methanone have led to the discovery of potent inhibitors for specific biological targets, demonstrating the compound's utility in guiding the design of new therapeutic agents with improved efficacy and safety profiles (Nicolaou et al., 2004).
Wirkmechanismus
Target of Action
The compound contains a pyrrolidine ring , which is a common structure in many biologically active compounds. Pyrrolidine derivatives have been found to bind with high affinity to multiple receptors , which could suggest a wide range of potential targets for this compound.
Mode of Action
The exact interaction of this compound with its targets would depend on the specific target and the compound’s structure. Generally, compounds with a pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization , which could lead to various modes of action.
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities .
Pharmacokinetics
The presence of a pyrrolidine ring could potentially influence its pharmacokinetic properties .
Eigenschaften
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(2-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-2-20-16-6-4-3-5-15(16)17(19)18-10-9-14(11-18)21-12-13-7-8-13/h3-6,13-14H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBRKPMLLUNFRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(C2)OCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(2-ethoxyphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-2-methyl-3-phenylacrylamide](/img/structure/B2979460.png)
![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2979461.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2979462.png)
![6-Amino-1-benzyl-5-[ethyl(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2979464.png)


![2-((2-ethylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2979468.png)


![ethyl 2-{[3-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate](/img/structure/B2979473.png)
![3-({4-[(4-benzylpiperidin-1-yl)carbonyl]piperidin-1-yl}methyl)-1-ethyl-2-methyl-1H-indole](/img/structure/B2979474.png)
![2-[4-(5-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile](/img/structure/B2979475.png)